molecular formula C27H26FNO5S B2535649 [4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone CAS No. 1114659-07-2

[4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No. B2535649
CAS RN: 1114659-07-2
M. Wt: 495.57
InChI Key: CYNSNAYVQRMLOL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C23H25FN2O4S . It contains several functional groups, including a benzothiazin ring, a butylphenyl group, a fluoro group, and a dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The benzothiazin ring, butylphenyl group, fluoro group, and dimethoxyphenyl group all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the benzothiazin ring, butylphenyl group, fluoro group, and dimethoxyphenyl group would all influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Anti-Tumor Agents

Compounds similar to the queried chemical structure have been synthesized and evaluated for their potential as anti-tumor agents. For example, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential in cancer treatment (Hayakawa et al., 2004).

Antioxidant Properties

Derivatives of methanones with bromophenol groups have been synthesized and demonstrated effective antioxidant properties. These compounds were evaluated for their radical scavenging activities, revealing promising molecules for potential antioxidant applications (Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibitory Properties

Novel bromophenols, including natural products, have been synthesized and investigated for their inhibitory effects on human carbonic anhydrase II, a target for glaucoma, epilepsy, and osteoporosis treatments. These studies suggest that certain bromophenols can effectively inhibit carbonic anhydrase, offering a pathway to developing new therapeutic agents (Balaydın et al., 2012).

Synthesis and Structural Analysis

Research on boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, has contributed to advancements in synthesis methods and structural analysis. These studies provide insights into the molecular structures, electrostatic potential, and physicochemical properties of similar compounds, aiding in the development of novel materials and drugs (Huang et al., 2021).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, reactions, mechanism of action, and potential applications. Given its complex structure, it could have interesting properties that make it useful in various areas of chemistry and biology .

properties

IUPAC Name

[4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FNO5S/c1-4-5-6-18-7-11-21(12-8-18)29-17-26(35(31,32)25-14-10-20(28)16-22(25)29)27(30)19-9-13-23(33-2)24(15-19)34-3/h7-17H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNSNAYVQRMLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

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